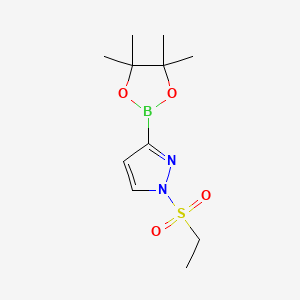
2-(4,6-Dimethylpyrimidin-2-ylthio)acetic acid, hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,6-Dimethylpyrimidin-2-ylthio)acetic acid, hydrate is a chemical compound with the molecular formula C8H10N2O2S. It is known for its unique structure, which includes a pyrimidine ring substituted with methyl groups at the 4 and 6 positions, and a thioacetic acid moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Dimethylpyrimidin-2-ylthio)acetic acid, hydrate typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiol group attacks the electrophilic carbon of chloroacetic acid, resulting in the formation of the thioether linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and concentration to ensure high yield and purity. The use of continuous flow reactors and automated systems could further enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(4,6-Dimethylpyrimidin-2-ylthio)acetic acid, hydrate undergoes various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding thiol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Functionalized pyrimidine derivatives.
Aplicaciones Científicas De Investigación
2-(4,6-Dimethylpyrimidin-2-ylthio)acetic acid, hydrate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of pyrimidine metabolism.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(4,6-Dimethylpyrimidin-2-ylthio)acetic acid, hydrate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes involved in pyrimidine metabolism by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4,6-Dimethylpyrimidin-2-yl)ethanamine dihydrochloride
- 2-(2,4-Dibromophenoxy)-4,6-dimethylpyrimidine
- 2-(2-Fluorophenoxy)-4,6-dimethylpyrimidine
Uniqueness
2-(4,6-Dimethylpyrimidin-2-ylthio)acetic acid, hydrate is unique due to its thioether linkage, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the thioacetic acid moiety allows for diverse chemical modifications and enhances its potential as a versatile intermediate in synthetic chemistry .
Propiedades
Fórmula molecular |
C8H12N2O3S |
|---|---|
Peso molecular |
216.26 g/mol |
Nombre IUPAC |
2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetic acid;hydrate |
InChI |
InChI=1S/C8H10N2O2S.H2O/c1-5-3-6(2)10-8(9-5)13-4-7(11)12;/h3H,4H2,1-2H3,(H,11,12);1H2 |
Clave InChI |
DWHPDBVDSLDXDZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)SCC(=O)O)C.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-6-[(1-methyl-4-piperidyl)oxy]pyridazine](/img/structure/B13706954.png)
![2-[Amino-(3-nitro-phenyl)-methyl]-naphthalen-1-ol hydrochloride](/img/structure/B13706955.png)
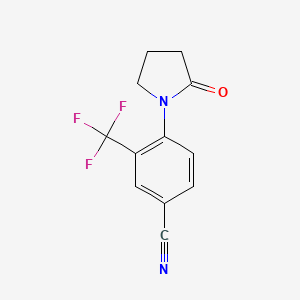
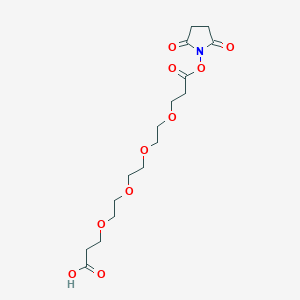
![(S)-3-[(S)-2-Amino-3-hydroxypropyl]pyrrolidin-2-one Hydrochloride](/img/structure/B13706971.png)


![[2-(3,4-Dimethoxyphenyl)-ethyl]-(4-fluoro-benzyl)-amine hydrochloride](/img/structure/B13706987.png)
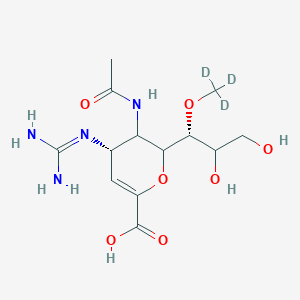
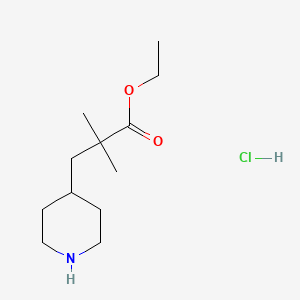
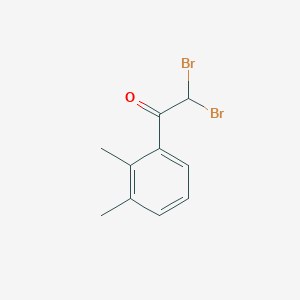
![2-Amino-5-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-1,3,4-thiadiazole](/img/structure/B13707007.png)
